5-(4-Butylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that belongs to the class of carbolines and biphenyls. This compound is characterized by the presence of a biphenyl group attached to a beta-carboline moiety through a methanone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl and beta-carboline precursors separately, followed by their coupling through a methanone linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: can be compared with other similar compounds, such as:
Biphenyl derivatives: These compounds share the biphenyl moiety but differ in their attached functional groups and overall structure.
Carboline derivatives: These compounds share the carboline moiety but have different substituents and linkages.
Methanone-linked compounds: These compounds have a methanone linkage but differ in the attached groups.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone lies in its specific combination of biphenyl and carboline moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921605-42-7 |
---|---|
Molecular Formula |
C22H19ClF2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
5-(4-butylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C22H19ClF2/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h5-14H,2-4H2,1H3 |
InChI Key |
ISRBSRRBVWLDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.